(-)-cis-Myrtanol

Descripción general

Descripción

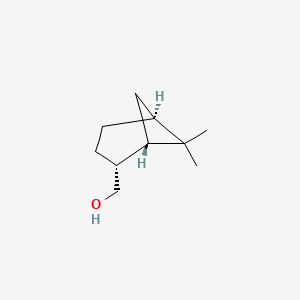

(-)-cis-Myrtanol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and the (-)-cis isomer is one of these enantiomers. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrogenation of Myrtenal: One common method to synthesize (-)-cis-Myrtanol involves the hydrogenation of myrtenal. This reaction typically uses a palladium on carbon catalyst under mild hydrogenation conditions.

Reduction of Myrtenone: Another method involves the reduction of myrtenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is carried out in an inert solvent like tetrahydrofuran or diethyl ether.

Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of myrtenal due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the desired isomer.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (-)-cis-Myrtanol can undergo oxidation reactions to form myrtenal or myrtenone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Myrtenal and myrtenone.

Reduction: Various alcohol derivatives.

Substitution: Ester or ether derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that (-)-cis-Myrtanol exhibits significant antimicrobial activity against various pathogens. It has been shown to be effective against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The mechanism of action is believed to involve the disruption of microbial cell membranes, although further studies are required to elucidate this process fully .

Antioxidant Activity

Studies have demonstrated that this compound possesses antioxidant properties, which can help in neutralizing free radicals in biological systems. This activity is beneficial for potential applications in health supplements and functional foods .

Pharmaceutical Applications

Due to its antimicrobial and antioxidant properties, this compound is being explored for use in:

- Natural Preservatives : Its ability to inhibit microbial growth makes it suitable for use as a natural preservative in food and cosmetic products.

- Therapeutic Agents : The compound's interaction with olfactory receptors suggests potential applications in sensory biology and therapeutic avenues for conditions related to olfactory dysfunction .

Agricultural Applications

This compound has been identified as a candidate for use in:

- Acaricides : It has shown efficacy against ticks and other pests, making it a valuable component in eco-friendly pest control formulations .

- Fungicides : Its antifungal properties suggest potential applications as a natural fungicide in agriculture .

Fragrance and Flavor Industry

The pleasant aroma of this compound makes it a valuable ingredient in:

- Perfumes : Used for its aromatic qualities.

- Flavoring Agents : Incorporated into food products for enhancing flavor profiles .

Case Studies

-

Antimicrobial Activity Study :

- A study conducted by Kim et al. (2004) demonstrated the fungicidal activity of this compound against Candida albicans, revealing its potential as an antifungal agent in clinical settings.

- Phytochemical Analysis :

- Acaricide Development :

Mecanismo De Acción

Molecular Targets and Pathways: (-)-cis-Myrtanol exerts its effects primarily through interactions with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.

Comparación Con Compuestos Similares

(+)-cis-Myrtanol: The enantiomer of (-)-cis-Myrtanol, which has similar chemical properties but may differ in biological activity and aroma.

Myrtenal: An aldehyde derivative of myrtanol, used in similar applications but with different chemical reactivity.

Myrtenone: A ketone derivative, also used in fragrance and flavor industries.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other related compounds. This uniqueness makes it particularly valuable in applications where specific sensory or biological effects are desired.

Propiedades

Número CAS |

51152-12-6 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |

InChI |

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |

Clave InChI |

LDWAIHWGMRVEFR-YIZRAAEISA-N |

SMILES |

CC1(C2CCC(C1C2)CO)C |

SMILES isomérico |

CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |

SMILES canónico |

CC1(C2CCC(C1C2)CO)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.